

Spectroscopic Profile of 2-Bromothiazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromothiazole-5-carboxylic acid

Cat. No.: B126591

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-Bromothiazole-5-carboxylic acid** (CAS No. 54045-76-0). Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data alongside established principles of NMR, IR, and MS analysis for this class of molecules. This guide is intended to support research, drug development, and quality control activities where the characterization of this compound is essential.

Chemical Structure and Properties

- IUPAC Name: 2-bromo-1,3-thiazole-5-carboxylic acid
- Molecular Formula: C₄H₂BrNO₂S[\[1\]](#)[\[2\]](#)
- Molecular Weight: 208.04 g/mol [\[1\]](#)
- Physical State: Solid[\[3\]](#)
- Melting Point: Approximately 182-184 °C[\[3\]](#)

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **2-Bromothiazole-5-carboxylic acid**.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Notes
H-4 (thiazole ring)	~8.4	Singlet (s)	The sole proton on the thiazole ring is expected to be significantly deshielded due to the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the electron-withdrawing carboxylic acid group.
-COOH	>10	Broad Singlet (br s)	The acidic proton of the carboxylic acid typically appears as a broad signal at a high chemical shift and is exchangeable with D ₂ O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Carbon	Predicted Chemical Shift (ppm)	Notes
C=O (Carboxylic Acid)	~165-175	The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[4]
C-2 (Thiazole ring)	~145-155	The carbon atom bonded to bromine is expected to be significantly deshielded.
C-4 (Thiazole ring)	~140-150	The CH carbon of the thiazole ring.
C-5 (Thiazole ring)	~120-130	The carbon atom attached to the carboxylic acid group.

FT-IR (Fourier-Transform Infrared) Spectroscopy

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
O-H (Carboxylic Acid)	2500-3300	Strong, Broad	This very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
C=O (Carboxylic Acid)	1680-1710	Strong	The carbonyl stretch is a prominent and sharp absorption.
C=N (Thiazole ring)	1500-1600	Medium	Stretching vibration of the carbon-nitrogen double bond within the thiazole ring.
C-Br	500-600	Medium-Strong	Carbon-bromine stretching vibration.

MS (Mass Spectrometry)

m/z	Interpretation	Notes
207/209	$[M]^+$ (Molecular Ion)	The presence of a pair of peaks with approximately equal intensity (M and $M+2$) is characteristic of a compound containing one bromine atom (due to the natural abundance of ^{79}Br and ^{81}Br isotopes).
162/164	$[M\text{-COOH}]^+$	Loss of the carboxylic acid group.
128	$[M\text{-Br}]^+$	Loss of the bromine atom.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as **2-Bromothiazole-5-carboxylic acid**.

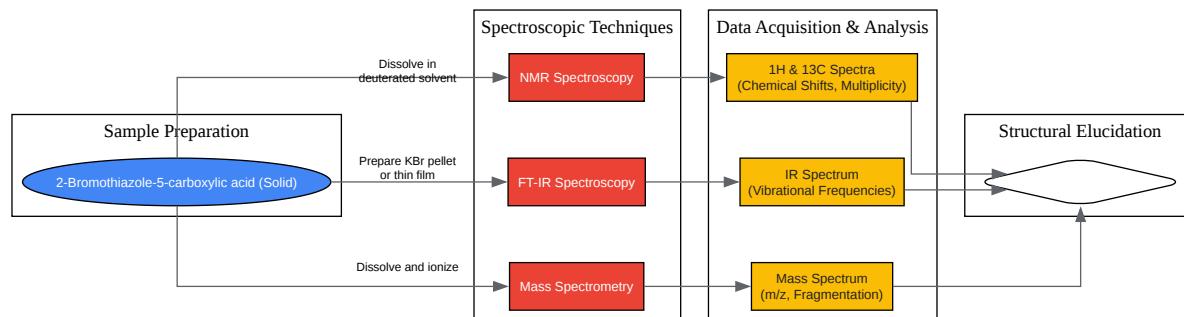
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromothiazole-5-carboxylic acid** in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR tube. The choice of solvent is critical, and DMSO-d_6 is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton.
- Instrumentation: The data should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Use a standard pulse sequence.

- The spectral width should be set to cover the expected range of chemical shifts (typically 0-15 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - The spectral width should be appropriate for the expected chemical shifts (typically 0-200 ppm).
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2-Bromothiazole-5-carboxylic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - The spectrum is typically recorded over the range of 4000-400 cm^{-1} .


- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - Introduce a dilute solution of **2-Bromothiazole-5-carboxylic acid** into the mass spectrometer.
 - Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule $[\text{M}+\text{H}]^+$ or the deprotonated molecule $[\text{M}-\text{H}]^-$. Electron impact (EI) ionization can also be used, which would generate the molecular ion $[\text{M}]^+$ and more fragmentation.
- Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.
- Data Acquisition:
 - Acquire a full scan mass spectrum to determine the molecular weight and isotopic pattern.
 - Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation data, which aids in structural elucidation.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. The isotopic pattern for bromine should be clearly visible.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-Bromothiazole-5-carboxylic acid**.

[Click to download full resolution via product page](#)

A logical workflow for the spectroscopic analysis of **2-Bromothiazole-5-carboxylic acid**.

This diagram outlines the process from sample preparation through to data acquisition and final structural confirmation using multiple spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromothiazole-5-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b126591#2-bromothiazole-5-carboxylic-acid-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com